Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine
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Overview
Description
Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine is a complex organophosphorus compound. It is characterized by its unique structure, which includes a phosphine group attached to a dibenzo-dioxocin framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine typically involves the reaction of dicyclohexylphosphine with a dibenzo-dioxocin derivative. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group.
Coordination: It can form coordination complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes .
Scientific Research Applications
Chemistry
In chemistry, dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, making it useful in various catalytic processes .
Biology and Medicine
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it a valuable component in the development of new materials with unique properties .
Mechanism of Action
The mechanism by which dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The molecular targets include various transition metals, and the pathways involved often relate to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common ligand in catalysis, but lacks the dibenzo-dioxocin framework.
Dicyclohexylphosphine: Similar in terms of the phosphine group but does not have the complex aromatic structure.
Dibenzodioxocin derivatives: Share the dibenzo-dioxocin framework but lack the phosphine group.
Uniqueness
Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine is unique due to its combination of a phosphine group with a dibenzo-dioxocin framework. This unique structure provides enhanced stability and reactivity, making it particularly useful in applications requiring robust and versatile ligands .
Properties
Molecular Formula |
C29H39O3P |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
dicyclohexyl-[(9S,10S)-16-methoxy-9,10-dimethyl-8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaen-3-yl]phosphane |
InChI |
InChI=1S/C29H39O3P/c1-20-21(2)32-26-18-11-19-27(29(26)28-24(30-3)16-10-17-25(28)31-20)33(22-12-6-4-7-13-22)23-14-8-5-9-15-23/h10-11,16-23H,4-9,12-15H2,1-3H3/t20-,21-/m0/s1 |
InChI Key |
GXLRDSKYQAZUTK-SFTDATJTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC2=C(C(=CC=C2)P(C3CCCCC3)C4CCCCC4)C5=C(O1)C=CC=C5OC)C |
Canonical SMILES |
CC1C(OC2=C(C(=CC=C2)P(C3CCCCC3)C4CCCCC4)C5=C(O1)C=CC=C5OC)C |
Origin of Product |
United States |
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